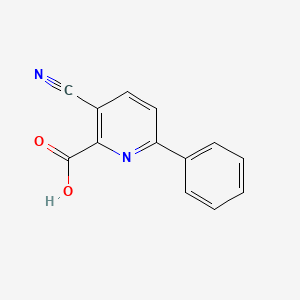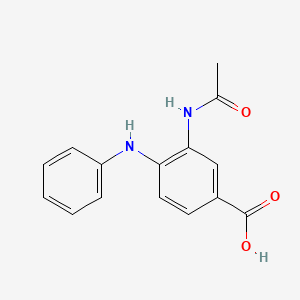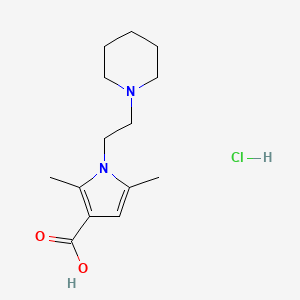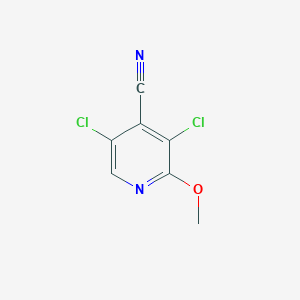![molecular formula C5H6N6 B1392773 [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 1221792-57-9](/img/structure/B1392773.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Descripción general
Descripción
The [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that has been widely used in various fields such as pesticides and medicines . It has a relatively simple structure but has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .
Synthesis Analysis
A series of 1,2,4-triazolo [1,5- a ]pyrimidine-7-amine compounds containing 1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1 H NMR, 13 C NMR, 19 F NMR, and HRMS .Molecular Structure Analysis
The structure of the 1,2,4-triazolo [1,5-a]pyrimidine scaffold is similar to the purine ring, and different studies have investigated TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Aplicaciones Científicas De Investigación
Agricultural and Medicinal Chemistry
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine (TPs) has been explored extensively in both agricultural and medicinal chemistry. This class of compounds shows promise due to its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. These applications highlight the significance of TPs in diverse fields, emphasizing their versatility and importance in scientific research (Pinheiro et al., 2020).
Synthetic Approaches and Biological Properties
TPs exhibit a range of valuable biological properties, such as herbicidal, antifungal, antitubercular, and antibacterial activities. They are also reported in the treatment of Alzheimer's disease and insomnia. The synthetic approaches for TPs are mainly categorized into annulation of pyrimidine to the triazole ring and vice versa. The exploration of these synthetic methods has contributed significantly to the development of TPs with varied biological applications (Fizer & Slivka, 2016).
Pharmacological Applications
Coordination Compounds for Therapeutic Applications
Research on coordination compounds with TPs over the last 15 years has revealed their potential in medicinal applications. These compounds are hypothesized to have higher therapeutic potential than current drugs, particularly for anticancer, antiparasitic, and antibacterial purposes. The structure-activity relationships of these compounds are also a key focus of this research, contributing to the development of novel therapeutic agents (Łakomska & Fandzloch, 2016).
Antiparasitic Activity and Therapeutic Potential
TPs, in combination with metal ions, exhibit significant antiparasitic activity and therapeutic potential against neglected tropical diseases like leishmaniasis and Chagas disease. Their similarity to purines contributes to their bioactivity, making them effective for antifungal, antipyretic, analgesic, anti-inflammatory, antitumoral, and antiparasitic properties (Salas et al., 2017).
Direcciones Futuras
The [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine and its derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research may focus on exploring its potential applications in other fields, optimizing its synthesis process, and investigating its safety profile in more detail.
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSMAZJGDEVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256070 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
CAS RN |
1221792-57-9 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392696.png)

![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)

![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)


![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)
![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)